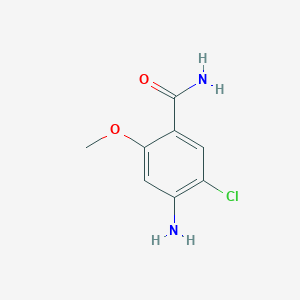

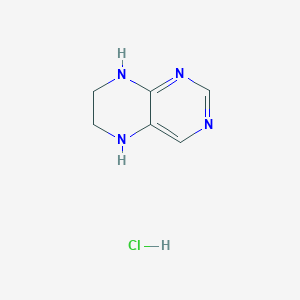

5,6,7,8-Tetrahydropteridine hydrochloride

説明

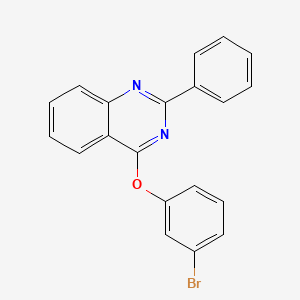

5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic reduced pterin cofactor . It is used for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases . It is less active than the natural cofactor, tetrahydrobiopterin (BH4) .

Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydropteridine hydrochloride is 172.62 . The IUPAC name is 5,6,7,8-tetrahydropteridine hydrochloride . The InChI code is 1S/C6H8N4.ClH/c1-2-9-6-5 (8-1)3-7-4-10-6;/h3-4,8H,1-2H2, (H,7,9,10);1H .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropteridine hydrochloride is a powder . It has a melting point of 223-224 .科学的研究の応用

Interaction with Tyrosine Hydroxylase

Tetrahydropteridines are essential cofactors for tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. A study explored the interaction of various tetrahydropteridine analogs with recombinant human tyrosine hydroxylase. It was found that the enzyme can tolerate bulky substituents at certain positions, impacting its catalytic and coupling efficiency. The research provided insight into the structural requirements for cofactor activity and interaction with the enzyme, highlighting the potential for designing targeted therapeutic agents (Almås et al., 2000).

Oxidation Properties

Another study focused on the synthesis and spontaneous oxidation of specific tetrahydropteridines. It observed an unexpected oxidative contraction of the pyrimidine ring in aqueous solutions, aligning with a pre-existing theory. These findings could have implications for the understanding of tetrahydropteridine stability and reactivity, potentially influencing their storage, handling, and application in various biochemical processes (Mager & Berends, 2010).

Synthesis Techniques

A research aimed at developing an efficient synthesis method for tetrahydroindolizines, which could be a structural analog of tetrahydropteridine, was successful. It established a one-step synthesis process, demonstrating the chemical versatility and potential for the creation of complex organic molecules for pharmaceutical or research purposes (Capomolla et al., 2015).

Photodynamic Agents

Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, structurally related to tetrahydropteridine, were studied for their photodynamic therapy potential against melanoma cells. These compounds, with high absorption properties and significant photosensitizer ability, represent an innovative approach to cancer treatment, highlighting the broader implications of tetrahydropteridine-related compounds in medical research (Pereira et al., 2015).

Structural Analysis

Understanding the structure of chemical compounds is crucial for their application in various fields. A study on the crystal structure of a compound related to tetrahydropteridine revealed its conformation and the interactions stabilizing its structure. Such insights are invaluable for designing drugs or other functional molecules with precise characteristics (Akkurt et al., 2015).

Safety And Hazards

特性

IUPAC Name |

5,6,7,8-tetrahydropteridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSPBRSKOVLJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C2N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropteridine hydrochloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)

![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)

![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)